

solubility profile of N-dodecyl-1,3-benzothiazol-2-amine in various solvents

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Compound of Interest

N-dodecyl-1,3-benzothiazol-2amine

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Solubility Profile of N-dodecyl-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of **N-dodecyl-1,3-benzothiazol-2-amine**. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information from related benzothiazole derivatives and outlines a general experimental protocol for determining its solubility. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known properties of structurally similar molecules.

Introduction to N-dodecyl-1,3-benzothiazol-2-amine

N-dodecyl-1,3-benzothiazol-2-amine is a derivative of the benzothiazole heterocyclic system, characterized by the presence of a twelve-carbon alkyl chain (dodecyl group) attached to the exocyclic amine. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The lipophilic dodecyl chain is expected to significantly influence the compound's physicochemical properties, particularly its solubility.

Solubility Profile







Direct quantitative solubility data for **N-dodecyl-1,3-benzothiazol-2-amine** in various solvents is not readily available in the public domain. However, based on the general solubility characteristics of benzothiazole derivatives and the influence of a long alkyl chain, a qualitative solubility profile can be inferred.

Generally, benzothiazole derivatives exhibit moderate solubility in polar aprotic solvents and are sparingly soluble in water.[4] The introduction of a long, nonpolar dodecyl chain is expected to decrease solubility in polar solvents and enhance solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility Profile of N-dodecyl-1,3-benzothiazol-2-amine



Solvent Class	Representative Solvents	Expected Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Low to Very Low	The hydrophobic dodecyl chain will dominate the molecule's character, leading to poor interactions with highly polar protic solvents.[5]
Polar Aprotic	DMSO, DMF, Acetonitrile	Moderate to Low	While the benzothiazole core can interact with these solvents, the long alkyl chain will reduce overall solubility compared to analogs with shorter chains.
Nonpolar	Hexane, Toluene, Chloroform	High to Moderate	The dodecyl chain will have favorable van der Waals interactions with nonpolar solvents, leading to better solubility.
Chlorinated	Dichloromethane	High to Moderate	Dichloromethane is a versatile solvent that can dissolve many organic compounds.

Experimental Protocol for Solubility Determination

For a compound with unknown solubility, particularly one that is expected to be poorly soluble in aqueous media, the shake-flask method is a reliable and commonly used technique to determine equilibrium solubility.[6]



Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials:

- N-dodecyl-1,3-benzothiazol-2-amine (solid)
- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, hexane)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Analytical balance
- · Volumetric flasks and pipettes
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

- Preparation: Prepare stock solutions of N-dodecyl-1,3-benzothiazol-2-amine in a suitable solvent for analytical standard curve generation.
- Sample Preparation: Add an excess amount of solid **N-dodecyl-1,3-benzothiazol-2-amine** to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.



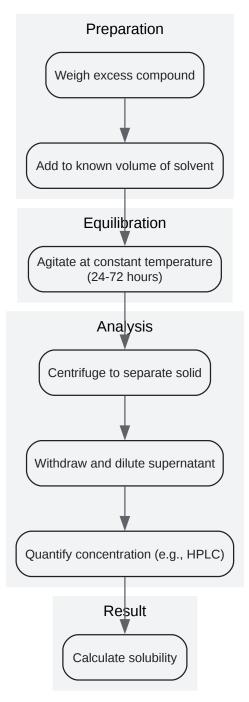




- Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the analytical standard curve.
- Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC)
 to determine the concentration of the dissolved compound.
- Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or μg/mL.



Experimental Workflow for Solubility Determination



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Workflow for shake-flask solubility determination.



Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **N-dodecyl-1,3-benzothiazol-2-amine**, the broader class of N-substituted-2-aminobenzothiazoles has been extensively studied and shown to possess a variety of pharmacological effects.

Anticancer Activity

Many benzothiazole derivatives have demonstrated potent anticancer activity. For instance, some N-substituted benzothiazole compounds have been found to inhibit cancer cell proliferation and induce apoptosis.[7][8] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and ERK pathways.[7] The lipophilicity conferred by the dodecyl chain in **N-dodecyl-1,3-benzothiazol-2-amine** may enhance its ability to cross cell membranes and interact with intracellular targets.

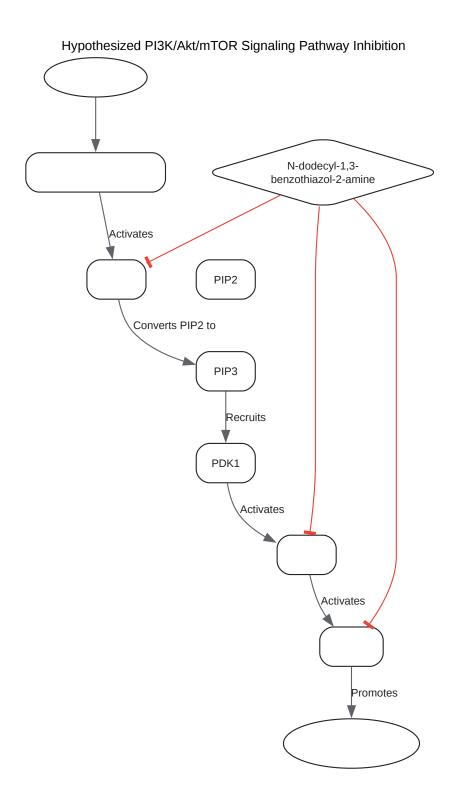
Anti-inflammatory Activity

Certain N-acylated and N-alkylated 2-aminobenzothiazoles have been shown to suppress the generation of prostaglandin E2, a key mediator of inflammation.[9] This suggests that **N-dodecyl-1,3-benzothiazol-2-amine** could also possess anti-inflammatory properties by potentially modulating enzymes involved in the inflammatory cascade.

Hypothesized Signaling Pathway Inhibition

2-amine could inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.





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Potential inhibition of the PI3K/Akt/mTOR pathway.



Conclusion

N-dodecyl-1,3-benzothiazol-2-amine is a lipophilic derivative of the pharmacologically significant benzothiazole scaffold. While specific solubility data is currently lacking, its solubility is predicted to be low in polar solvents and higher in nonpolar organic solvents. The provided experimental protocol offers a robust method for quantitatively determining its solubility profile. Based on the known biological activities of related compounds, **N-dodecyl-1,3-benzothiazol-2-amine** holds potential as a therapeutic agent, possibly through the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway. Further experimental validation is necessary to confirm these postulations.

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